molecular formula C15H10F3N3O3S B11141166 2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11141166
M. Wt: 369.3 g/mol
InChI Key: KYHNAUICESMZQK-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: , also known by its chemical name, is a fascinating compound with diverse applications. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful method for carbon–carbon bond formation. In this reaction, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent is crucial for transmetalation, transferring the organic group to palladium, leading to the desired product .

Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy. Optimization of reaction conditions, choice of reagents, and scalability are essential considerations for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

    Other Transformations: Depending on the context, it may participate in other reactions.

Common Reagents and Conditions: Reagents commonly used include palladium catalysts, boron reagents (such as organotrifluoroborates), and appropriate solvents. Reaction conditions are typically mild to preserve functional groups.

Major Products: The major products depend on the specific reaction conditions and substituents. Variations in the aryl or vinyl group attached to the thiazolo[3,2-a]pyrimidine core lead to diverse derivatives.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology and Medicine:

Industry: The compound’s unique structure may find applications in materials science, catalysis, and drug discovery.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related thiazoles, emphasizing its distinct features.

Properties

Molecular Formula

C15H10F3N3O3S

Molecular Weight

369.3 g/mol

IUPAC Name

2-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H10F3N3O3S/c1-8-7-21-13(23)11(6-19-14(21)25-8)12(22)20-9-2-4-10(5-3-9)24-15(16,17)18/h2-7H,1H3,(H,20,22)

InChI Key

KYHNAUICESMZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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